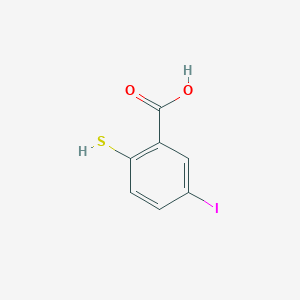
(2-ethoxy-6-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethoxy-6-formylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of an ethoxy group and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-ethoxy-6-formylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (2-ethoxy-6-formylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, aryl or vinyl halides.
Major Products Formed:
Oxidation: 2-Ethoxy-6-carboxyphenylboronic acid.
Reduction: 2-Ethoxy-6-hydroxymethylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(2-ethoxy-6-formylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-ethoxy-6-formylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and drug delivery systems. The compound can also participate in cross-coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Bromo-3-ethoxy-6-fluorophenylboronic acid
Comparison: (2-ethoxy-6-formylphenyl)boronic acid is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions compared to other formylphenylboronic acids. For instance, the position of the formyl group can significantly influence the compound’s reactivity and the types of products formed in various reactions .
Properties
Molecular Formula |
C9H11BO4 |
|---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
(2-ethoxy-6-formylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-14-8-5-3-4-7(6-11)9(8)10(12)13/h3-6,12-13H,2H2,1H3 |
InChI Key |
AEMBYHVLUFBRMS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OCC)C=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B8768514.png)





![4'-Methoxy[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B8768546.png)

![3'-(Pyridin-4-yl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B8768562.png)





